6beta-Hydroxycortisol
Overview
Description
6beta-Hydroxycortisol is an endogenous steroid. In humans, it is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6beta-hydroxysteroid dehydrogenase (CYP3A4). It is used as a biomarker of 6beta-hydroxysteroid dehydrogenase (CYP3A4) activity .
Synthesis Analysis
A specific and sensitive method based on high-performance liquid chromatography with ultraviolet absorbance detection (HPLC–UV) was developed for the simultaneous determination of urinary cortisol (F), cortisone (E), 6beta-hydroxycortisol (6beta-OHF) and 6beta-hydroxycortisone (6beta-OHE) using dexamethasone as the internal standard .Molecular Structure Analysis
6beta-Hydroxycortisol is a C21-steroid that is cortisol bearing an additional hydroxy substituent at the 6beta-position. In humans, it is produced as a metabolite of cortisol by cytochrome p450-3A4 (CYP3A4, an important enzyme involved in the metabolism of a variety of exogenous and endogenous compounds) and can be used to detect moderate and potent CYP3A4 inhibition in vivo .Chemical Reactions Analysis
6beta-Hydroxycortisol is a metabolite of cortisol: the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of 6beta-hydroxycortisol from cortisol in the liver and other tissues; the resulting 6beta-hydroxycortisol is excreted in urine .Physical And Chemical Properties Analysis
6beta-Hydroxycortisol has a chemical formula of C21H30O6 and a molar mass of 378.46. Its melting point is 239-241°C .Scientific Research Applications
Biomarker for CYP3A4 Activity
The ratio of 6β-hydroxycortisol (6β-OHCOR) to cortisol (COR) in plasma can be used as a biomarker to reflect CYP3A4 activity . This is particularly useful because CYP3A4 is the most abundant cytochrome P450 isoform and participates in the metabolic breakdown of most clinically used drugs .
Enzyme Immunoassay
6beta-Hydroxycortisol can be estimated using enzyme immunoassay, providing a routine procedure for measuring it in urine and increasing sensitivity for its measurement in serum . This method can be used to monitor the excretion rate of 6beta-Hydroxycortisol and 17-hydroxycorticosteroids in urine collections from healthy volunteers .
Liquid Chromatography–Tandem Mass Spectrometry
A method has been established to simultaneously quantify the COR and 6β-OHCOR in plasma using Liquid chromatography with tandem mass spectrometry (LC–MS/MS) . This method can be used to evaluate the inhibitory effect of drugs like voriconazole on CYP3A by the ratio of 6β-OHCOR to COR .
4. High-Performance Liquid Chromatography with Ultraviolet Absorbance Detection A specific and sensitive method based on high-performance liquid chromatography with ultraviolet absorbance detection (HPLC–UV) was developed for the simultaneous determination of urinary cortisol (F), cortisone (E), 6β-hydroxycortisol (6β-OHF) and 6β-hydroxycortisone (6β-OHE) using dexamethasone as the internal standard .
Mechanism of Action
Target of Action
6β-Hydroxycortisol is an endogenous steroid and a metabolite of cortisol . Its primary target is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) , which is a cytochrome p450-3A monooxygenase involved in the metabolism of a variety of exogenous and endogenous compounds .
Mode of Action
The enzyme CYP3A4 catalyzes the formation of 6β-Hydroxycortisol from cortisol . This interaction results in the conversion of cortisol, a glucocorticoid hormone involved in various physiological processes such as immune response and metabolism, into 6β-Hydroxycortisol .
Biochemical Pathways
The biochemical pathway involved is the metabolism of cortisol. In this pathway, cortisol is converted into 6β-Hydroxycortisol by the enzyme CYP3A4 in the liver and other tissues . The resulting 6β-Hydroxycortisol is then excreted in urine .
Pharmacokinetics
The pharmacokinetics of 6β-Hydroxycortisol involve its formation from cortisol by the action of CYP3A4 and its subsequent excretion in urine . The rate of this process can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting the metabolism and clearance of cortisol .
Result of Action
The conversion of cortisol to 6β-Hydroxycortisol by CYP3A4 results in the clearance of cortisol from the body . This can affect various physiological processes regulated by cortisol, such as immune response and metabolism .
Action Environment
The action of 6β-Hydroxycortisol can be influenced by various environmental factors, such as the presence of drugs that induce or inhibit CYP3A4 . These drugs can accelerate or slow down the conversion of cortisol to 6β-Hydroxycortisol, thereby affecting its action, efficacy, and stability .
properties
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTWPCIRXSCQF-UJXAPRPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425873 | |
Record name | 6beta-Hydroxycortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxycortisol | |
CAS RN |
53-35-0, 174866-45-6 | |
Record name | 6β-Hydroxycortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6beta-Hydroxycortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6beta-Hydroxycortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.BETA.-HYDROXYCORTISOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37WKJ5Y50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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